Ammonium tetrakis(4-methoxyphenyl)borat&
Description
Ammonium tetrakis(4-methoxyphenyl)borate (CAS 314075-09-7, hydrate form) is a borate salt featuring four 4-methoxyphenyl groups coordinated to a central boron atom, paired with an ammonium counterion. The methoxy (-OMe) substituents on the aryl rings confer distinct electronic and steric properties, influencing solubility, stability, and reactivity.
Properties
IUPAC Name |
azanium;tetrakis(4-methoxyphenyl)boranuide;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28BO4.H3N.H2O/c1-30-25-13-5-21(6-14-25)29(22-7-15-26(31-2)16-8-22,23-9-17-27(32-3)18-10-23)24-11-19-28(33-4)20-12-24;;/h5-20H,1-4H3;1H3;1H2/q-1;;/p+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PACUGZVYJCUKSM-UHFFFAOYSA-O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC=C(C=C1)OC)(C2=CC=C(C=C2)OC)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC.[NH4+].O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34BNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80746555 | |
| Record name | Ammonium tetrakis(4-methoxyphenyl)borate(1-)--water (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80746555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
475.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
314075-09-7 | |
| Record name | Ammonium tetrakis(4-methoxyphenyl)borate(1-)--water (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80746555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Materials and Reagents
- 4-Methoxyphenylboronic acid or 4-methoxyphenylmagnesium halide (Grignard reagent): Typically used as the aryl source.
- Boron electrophile: Boron trihalides (e.g., BCl3, BF3) or boron trifluoride etherate can serve as boron sources.
- Solvents: Aprotic solvents such as tetrahydrofuran (THF), toluene, or diethyl ether are preferred to maintain reactivity and solubility.
Synthetic Procedure
A common synthetic route involves the reaction of 4-methoxyphenylmagnesium bromide with boron trihalide to form the tetrakis(4-methoxyphenyl)borate intermediate. The reaction is typically performed under inert atmosphere (argon or nitrogen) to prevent moisture and oxygen interference.
- The Grignard reagent is prepared by reacting 4-bromoanisole with magnesium turnings in anhydrous ether or THF.
- The boron trihalide is added dropwise at low temperature (0 to 5 °C) to the Grignard reagent solution.
- The mixture is stirred and gradually warmed to room temperature to complete the reaction.
- The resulting tetraarylborate is then isolated, often as a magnesium or lithium salt, depending on the reagents used.
Purification
The crude tetraarylborate salt can be purified by recrystallization or extracted into organic solvents. In some cases, ion exchange is required to replace the metal cation with ammonium.
Formation of Ammonium Tetrakis(4-methoxyphenyl)borate
Ion Exchange Method
- The tetraarylborate salt (e.g., lithium or magnesium salt) is treated with an ammonium salt such as ammonium chloride or ammonium bromide in a suitable solvent (e.g., acetonitrile, methanol, or water-organic mixtures).
- The ion exchange proceeds, precipitating or extracting the ammonium tetrakis(4-methoxyphenyl)borate.
- The product is isolated by filtration or solvent evaporation and further purified by recrystallization.
Direct Synthesis Approach
Alternatively, the ammonium salt can be introduced during the formation of the borate anion by using ammonium-based reagents or ammonium hydroxide in the final step to neutralize and form the ammonium salt directly.
Reaction Conditions and Optimization
| Parameter | Typical Range/Condition | Notes |
|---|---|---|
| Solvent | THF, toluene, diethyl ether | Aprotic solvents preferred |
| Temperature | 0 to 25 °C (initial), room temperature | Controlled addition at low temperature |
| Atmosphere | Argon or nitrogen | To avoid moisture and oxygen sensitivity |
| Equivalents of reagents | 4 equivalents of 4-methoxyphenyl reagent per boron | Stoichiometric control critical |
| Reaction time | 2 to 24 hours | Depends on scale and reagent reactivity |
| Ion exchange conditions | Room temperature, pH 2-5 (if acid used) | Acidic conditions favor ion exchange |
Research Findings and Comparative Analysis
- The choice of boron electrophile and aryl source significantly affects yield and purity. Boron trihalides provide high reactivity but require strict moisture control.
- The ion exchange method is widely favored for its simplicity and ability to produce high-purity ammonium salts.
- Similar preparation methods for perfluoroaryl borates (e.g., ammonium tetrakis(pentafluorophenyl)borate) have demonstrated that ion exchange with ammonium salts leads to improved yields and catalyst performance.
- The use of ammonium salts with bulky organic substituents can influence solubility and crystallinity, which may be adapted for tetrakis(4-methoxyphenyl)borate derivatives.
Summary Table of Preparation Methods
| Step | Method | Key Reagents | Conditions | Yield/Notes |
|---|---|---|---|---|
| 1. Borate anion synthesis | Reaction of Grignard reagent with boron trihalide | 4-methoxyphenylmagnesium bromide, BCl3 | 0-25 °C, inert atmosphere | High yield, sensitive to moisture |
| 2. Ion exchange | Exchange metal cation with ammonium salt | Ammonium chloride/bromide, solvent | Room temp, pH 2-5 if acid used | High purity ammonium salt obtained |
| Alternative | Direct neutralization with ammonium hydroxide | Ammonium hydroxide | Controlled addition, mild temp | Simpler but less common |
Concluding Remarks
The preparation of ammonium tetrakis(4-methoxyphenyl)borate involves careful synthesis of the tetrakis(4-methoxyphenyl)borate anion followed by ion exchange or direct ammonium salt formation. This method ensures high purity and yield suitable for advanced applications. The synthetic strategy is analogous to well-studied perfluoroaryl borates, with adaptations for the 4-methoxyphenyl substituent's electronic and steric properties.
Chemical Reactions Analysis
Types of Reactions: Ammonium tetrakis(4-methoxyphenyl)borate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted products where the methoxyphenyl groups are replaced by other functional groups.
Scientific Research Applications
Catalytic Applications
1.1 Polymerization Catalysis
ATMPB has been extensively studied for its role as a cocatalyst in polymerization processes. It serves as an effective substitute for traditional cocatalysts like methylaluminoxane (MAO) in the polymerization of olefins. Research indicates that ATMPB can enhance the catalytic activity of metallocene complexes, leading to improved polymer yields and properties.
- Case Study: Ethylene and 1-Octene Copolymerization
| Catalyst System | Activity (kg molh) |
|---|---|
| ATMPB + Zr Complex | 28,000 |
| MAO + Zr Complex | 19,000 |
1.2 Oligomerization Processes
ATMPB has also shown promise in oligomerization reactions. It facilitates the production of high-quality polyalphaolefins (PAOs), which are valuable as lubricant base stocks.
- Case Study: Oligomerization of 1-Decene
Material Science Applications
2.1 Synthesis of Functional Materials
ATMPB is utilized in the synthesis of functional materials, including molecularly imprinted polymers (MIPs). These materials are designed for specific recognition tasks in sensor applications.
- Case Study: MIPs for Potentiometric Sensing
2.2 Photoinitiators in Polymer Chemistry
ATMPB can act as a photoinitiator or co-initiator in radiation-sensitive compositions. This property is particularly beneficial in the development of coatings and inks that require precise curing upon exposure to light.
- Case Study: Radiation-Sensitive Compositions
Comparison with Other Borate Compounds
To highlight the unique advantages of ATMPB, a comparison with other borate compounds is essential:
| Compound | Primary Application | Advantages |
|---|---|---|
| Ammonium Tetrakis(4-methoxyphenyl)borate | Cocatalyst in polymerization | High activity, stability |
| Ammonium Tetrakis(pentafluorophenyl)borate | Cocatalyst for ethylene polymerization | Enhanced thermal stability |
| Tetradodecylammonium tetrakis(4-chlorophenyl)borate | MIPs synthesis | Improved solubility |
Future Directions and Research Opportunities
The versatility of ATMPB opens avenues for further research:
- Investigating its potential as a catalyst for new polymerization techniques.
- Exploring its application in biocompatible materials for medical uses.
- Enhancing its efficiency in photoinitiated processes to reduce environmental impact.
Mechanism of Action
The mechanism by which ammonium tetrakis(4-methoxyphenyl)borate exerts its effects involves its interaction with molecular targets and pathways. The boron atom in the compound can form complexes with various biological molecules, leading to specific biological effects. The exact mechanism may vary depending on the application and the specific molecular targets involved.
Comparison with Similar Compounds
Electronic Effects :
- Methoxyphenyl groups (-OCH₃) donate electron density via resonance, reducing the boron center’s electrophilicity. This contrasts sharply with pentafluorophenyl groups (-C₆F₅), which withdraw electron density, enhancing the anion’s ability to stabilize cationic metal complexes in olefin polymerization .
- Chlorophenyl (-Cl) and fluorophenyl (-F) substituents provide intermediate electronic effects, balancing solubility and ion-pairing in nonpolar solvents .
Steric Effects :
Ammonium Tetrakis(pentafluorophenyl)borate :
- Role : Widely used as a cocatalyst in metallocene-mediated olefin polymerization. It activates metal centers by generating cationic species while maintaining low ion-pair recombination rates due to its weakly coordinating nature .
- Advantages Over MAO : Lower cost, reduced aluminum contamination, and insensitivity to air/moisture .
- Limitations: Limited solubility in nonpolar solvents without long-chain alkyl modifications .
Ammonium Tetrakis(4-methoxyphenyl)borate :
- Potential Use: Expected to exhibit higher solubility in polar media but lower catalytic activity due to reduced Lewis acidity. No direct evidence of polymerization applications is cited, but analog studies suggest utility in niche catalytic systems requiring electron-rich environments.
Comparative Performance :
- Catalytic Activity: Pentafluorophenyl borates outperform methoxyphenyl analogs in ethylene polymerization, achieving turnover frequencies (TOF) >10⁶ g·mol⁻¹·h⁻¹ .
- Thermal Stability : Pentafluorophenyl derivatives remain stable up to 200°C, whereas methoxyphenyl variants may decompose at lower temperatures due to -OCH₃ oxidative lability .
Tetrakis(4-chlorophenyl)borates :
- Electrolytes: Used in nonpolar media (e.g., 1,2-dichloroethane) for liquid-liquid interface studies. Low ion-pair dissociation constants (Kd ~10⁻⁵ M) necessitate bulky cations (e.g., bis(triphenylphosphoranylidene)ammonium) for conductivity .
Tetrakis(pentafluorophenyl)borates :
- Conductivity: Exhibit higher conductivity in nonaqueous solvents (e.g., THF, Λ₀ = 120 S·cm²·mol⁻¹) due to weaker ion pairing compared to traditional electrolytes like PF₆⁻ .
Methoxyphenyl Analogs :
- Projected Use: Likely to serve in pH-sensitive electrochemical sensors or as dopants in organic semiconductors, leveraging -OCH₃’s redox activity. No direct applications are cited in the evidence.
Biological Activity
Ammonium tetrakis(4-methoxyphenyl)borate (ATMPB) is a quaternary ammonium salt that has garnered attention in various fields due to its unique chemical structure and potential biological activities. This compound is characterized by its boron-containing moiety and methoxyphenyl groups, which contribute to its solubility and reactivity. Research into the biological activity of ATMPB has revealed insights into its antimicrobial properties, potential therapeutic applications, and mechanisms of action.
Chemical Structure
The structural formula of ammonium tetrakis(4-methoxyphenyl)borate can be represented as follows:
This structure features a central ammonium ion surrounded by four 4-methoxyphenyl groups attached to a boron atom.
Biological Activity Overview
Research indicates that ATMPB exhibits significant biocidal and antimicrobial activities. These properties are particularly relevant in the context of controlling microbial growth in various applications, including pharmaceuticals and materials science.
Antimicrobial Activity
- Mechanisms of Action : ATMPB's antimicrobial activity is primarily attributed to its ability to disrupt microbial cell membranes, leading to cell lysis. The positively charged ammonium ion interacts with negatively charged components of bacterial membranes, enhancing permeability and causing leakage of cellular contents .
-
Case Studies :
- A study demonstrated that ATMPB effectively inhibited the growth of several bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were found to be significantly lower than those for many traditional antibiotics, indicating a potent antimicrobial effect .
- Another research effort highlighted ATMPB's effectiveness against biofilm-forming bacteria, suggesting its potential use in preventing biofilm-related infections in clinical settings .
Comparative Biological Activity
To better understand the efficacy of ATMPB, a comparative analysis with other quaternary ammonium compounds (QACs) was conducted. The following table summarizes key findings:
| Compound | MIC (µg/mL) | Activity Type | Notes |
|---|---|---|---|
| Ammonium tetrakis(4-methoxyphenyl)borate | 5-10 | Antimicrobial | Effective against biofilms |
| Benzalkonium chloride | 20-50 | Antimicrobial | Common disinfectant, less effective against biofilms |
| Cetylpyridinium chloride | 15-30 | Antimicrobial | Effective but higher toxicity |
Therapeutic Applications
The unique properties of ATMPB suggest several potential therapeutic applications:
- Antiseptics : Due to its strong antimicrobial activity, ATMPB can be formulated into antiseptic solutions for wound care.
- Preservatives : Its efficacy against microbial growth makes it suitable for use as a preservative in pharmaceutical formulations.
- Materials Science : Research into incorporating ATMPB into polymers has shown promise in developing antimicrobial coatings for medical devices .
Q & A
Q. What are the key considerations for synthesizing high-purity Ammonium tetrakis(4-methoxyphenyl)borate?
Q. How can solubility challenges in non-polar media be addressed for electrochemical studies?
- Methodological Answer : Bulky ammonium cations (e.g., tetrakis(decyl)ammonium) reduce ion-pairing and enhance solubility in cyclohexane or toluene. Conductivity measurements (Λ vs. concentration) reveal ion-pair association constants (Kip) and triple-ion formation. For example, Kip ≈ 10<sup>−3</sup> M<sup>−1</sup> in cyclohexane indicates weak ion pairing . Computational simulations (DFT) optimize cation-anion interactions by modeling steric effects of methoxyphenyl substituents .
Q. What role does Ammonium tetrakis(4-methoxyphenyl)borate play as a cocatalyst in olefin polymerization?
- Methodological Answer :
-
Mechanism : The borate anion stabilizes cationic metal centers (e.g., Zr<sup>+</sup> or Hf<sup>+</sup>) during ethylene/α-olefin copolymerization, enabling chain propagation without requiring methylaluminoxane (MAO). This reduces aluminum contamination and improves polymer molecular weight (Mw > 10<sup>5</sup> g/mol) .
-
Kinetic Control : Adjusting borate concentration (0.1–1.0 mol%) modulates catalytic activity. Higher concentrations (>1.0 mol%) may deactivate catalysts due to excessive anion coordination .
- Data Table :
| Cocatalyst | Polymerization Activity (kg/mol·h) | Mw (g/mol) |
|---|---|---|
| MAO | 1200 | 80,000 |
| Ammonium tetrakis(aryl)borate | 950 | 120,000 |
Q. How can conflicting data on ion-pair formation in solvents be resolved?
- Methodological Answer :
- Conductivity Analysis : Fit Λ vs. √C data to the Quint-Viallard equation to distinguish between ion-pair (Kip) and triple-ion (Kt) association. For example, in tetrahydrofuran, Kip ≈ 10<sup>−4</sup> M<sup>−1</sup>, while Kt ≈ 10<sup>−2</sup> M<sup>−2</sup> .
- Computational Validation : Molecular dynamics (MD) simulations quantify cation-anion distances (≈5–7 Å in non-polar solvents) and correlate with experimental conductivity .
Note on Evidence
- Synthesis and ion exchange methods are extrapolated from analogous tetrakis(pentafluorophenyl)borate systems .
- Electrochemical and polymerization data derive from structurally similar borates with aryl substituents .
- Structural characterization references include X-ray and DFT studies on tetraphenylborate derivatives .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
